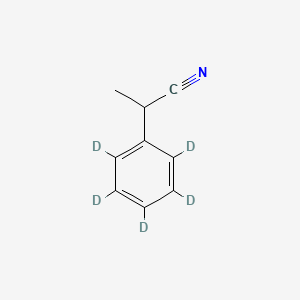
2-Phenylpropionitrile-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpropionitrile-d5 is a deuterated derivative of 2-Phenylpropionitrile, a compound characterized by the presence of a phenyl group attached to a propionitrile moiety. The deuterium atoms replace the hydrogen atoms in the propionitrile group, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylpropionitrile-d5 can be synthesized through the mono-C-methylation of arylacetonitriles using dimethyl carbonate. The reaction involves heating phenylacetonitrile with dimethyl carbonate and potassium carbonate in an autoclave at 180°C for 18 hours. The resulting product is then subjected to hydrolysis using sodium hydroxide to yield 2-Phenylpropionitrile .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced biocatalytic systems. For instance, the enantioselective hydrolysis of racemic 2-Phenylpropionitrile by bacterial strains such as Agrobacterium tumefaciens can yield the desired compound with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropionitrile-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of different functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under specific conditions to introduce new functional groups.
Major Products Formed
Oxidation: 2-Phenylpropionic acid.
Reduction: 2-Phenylpropylamine.
Substitution: Various substituted phenylpropionitriles depending on the reagent used
Scientific Research Applications
2-Phenylpropionitrile-d5 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in isotopic labeling studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Phenylpropionitrile-d5 involves its interaction with specific enzymes such as nitrilases and nitrile hydratases. These enzymes catalyze the hydrolysis of the nitrile group to form corresponding amides or carboxylic acids. The molecular targets include the active sites of these enzymes, where the compound undergoes enzymatic transformation .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpropionitrile
- 2-Phenylglycinonitrile
- Mandelonitrile
- 2-Phenylbutyronitrile
Uniqueness
2-Phenylpropionitrile-d5 is unique due to the presence of deuterium atoms, which makes it particularly valuable in isotopic labeling studies. This isotopic substitution allows for the tracking of the compound in various biochemical and chemical processes, providing insights into reaction mechanisms and metabolic pathways .
Properties
Molecular Formula |
C9H9N |
|---|---|
Molecular Weight |
136.20 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)propanenitrile |
InChI |
InChI=1S/C9H9N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,1H3/i2D,3D,4D,5D,6D |
InChI Key |
NVAOLENBKNECGF-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)C#N)[2H])[2H] |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


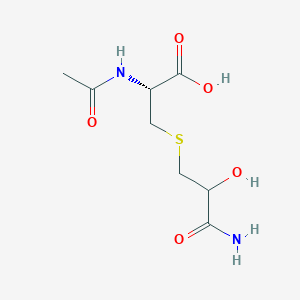
![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
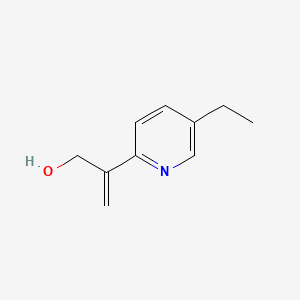
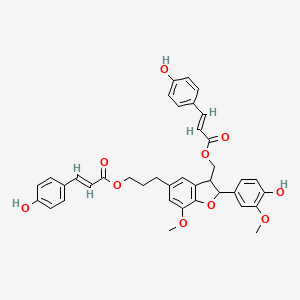
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
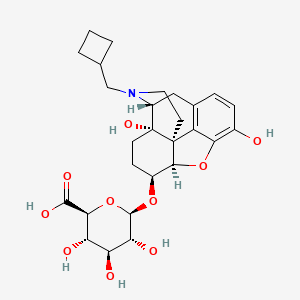
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)

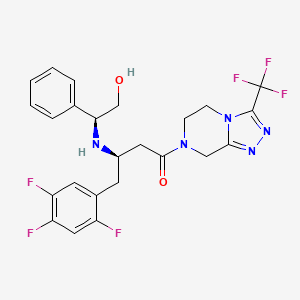
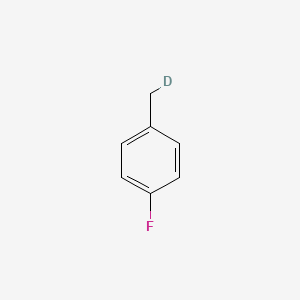
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)
